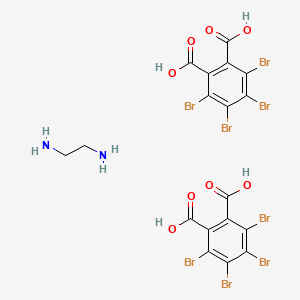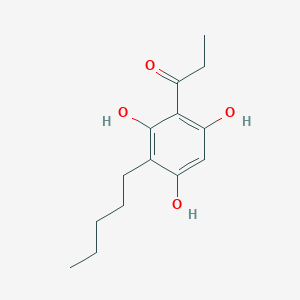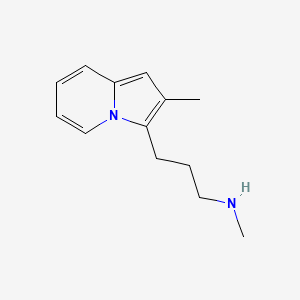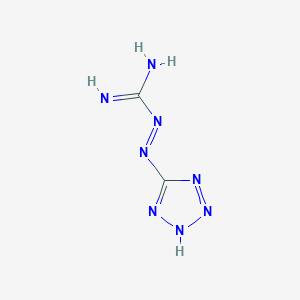![molecular formula C16H19N3O3 B14482441 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 65349-00-0](/img/structure/B14482441.png)
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
The synthesis of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route begins with the condensation of o-phenylene diamine and urea to form 2-oxo benzimidazole. This intermediate is then halogenated using POCl3 and phenol crystals to yield 2-chlorobenzimidazole. The final step involves the reaction of 2-chlorobenzimidazole with 4-phenylpiperazine under specific conditions to produce the target compound .
Analyse Des Réactions Chimiques
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with NBS can yield brominated derivatives of the compound .
Applications De Recherche Scientifique
This compound has been extensively studied for its potential anticonvulsant activity. Research has shown that 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione exhibits significant anticonvulsant effects in animal models, making it a promising candidate for the development of new antiepileptic drugs . Additionally, its unique structure allows it to interact with various molecular targets, making it useful in the study of neurological disorders and other medical conditions .
Mécanisme D'action
The mechanism of action of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotoninergic and dopaminergic receptors, which play a crucial role in modulating neurological activity. This interaction can lead to the inhibition of abnormal neuronal firing, thereby exerting its anticonvulsant effects .
Comparaison Avec Des Composés Similaires
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione can be compared to other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives. These compounds share a similar arylpiperazine scaffold, which is crucial for their biological activity. this compound stands out due to its unique pyrrolidine-2,5-dione core, which contributes to its distinct pharmacological profile .
Propriétés
Numéro CAS |
65349-00-0 |
|---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N3O3/c20-14-6-7-15(21)19(14)12-16(22)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-5H,6-12H2 |
Clé InChI |
OBFKFQXKPXNFIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)









